Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate
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Overview
Description
Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like carbonyl diimidazole (CDI) in a solvent like toluene.
Sulfonamide Formation: The sulfamoyl group can be introduced by reacting the oxadiazole derivative with a sulfonyl chloride in the presence of a base such as triethylamine.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methyl group on the oxadiazole ring can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted sulfonamide derivatives.
Scientific Research Applications
Chemistry
In chemistry, Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an antimicrobial agent. The oxadiazole ring is known for its activity against various bacterial and fungal strains .
Medicine
In medicinal chemistry, this compound is explored for its potential as an anti-inflammatory and anticancer agent. The sulfonamide group is a common pharmacophore in many drugs, and its presence in this compound suggests potential therapeutic applications .
Industry
In industrial applications, this compound can be used as an intermediate in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and proteins, inhibiting their activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzymes involved in metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)amino]benzoate
- Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)thio]benzoate
- Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)carboxyl]benzoate
Uniqueness
Methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile in various applications compared to its analogs .
Properties
IUPAC Name |
methyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)sulfamoylmethyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O5S/c1-8-13-12(14-20-8)15-21(17,18)7-9-3-5-10(6-4-9)11(16)19-2/h3-6H,7H2,1-2H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFIUKFDYXOJPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)NS(=O)(=O)CC2=CC=C(C=C2)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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